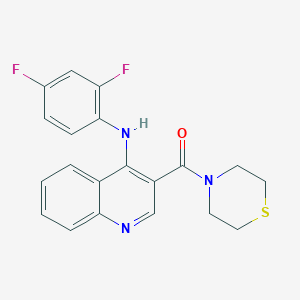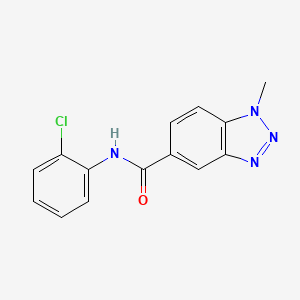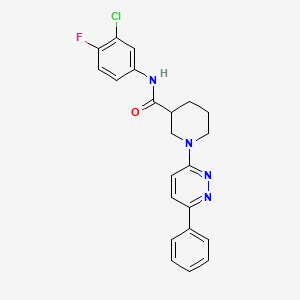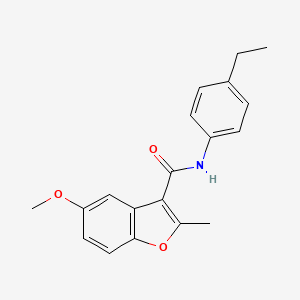![molecular formula C19H15FN4O2S B11278681 3-fluoro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B11278681.png)
3-fluoro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-FLUORO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a fluorine atom, a sulfonamide group, and an imidazo[1,2-a]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-FLUORO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE typically involves multistep reactions. Key steps include:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through condensation reactions, intramolecular cyclizations, or tandem reactions.
Introduction of the sulfonamide group: This is often done via sulfonylation reactions using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-FLUORO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the corresponding amines or alcohols .
Scientific Research Applications
3-FLUORO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-FLUORO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity. This can lead to downstream effects on cellular pathways, ultimately exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and have been studied for their antimicrobial and anticancer properties.
Sulfonamide derivatives: Known for their antibacterial activity, these compounds are structurally related due to the presence of the sulfonamide group.
Uniqueness
3-FLUORO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE is unique due to the combination of its fluorine atom, sulfonamide group, and imidazo[1,2-a]pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H15FN4O2S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-fluoro-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H15FN4O2S/c1-13-9-10-24-12-18(22-19(24)21-13)14-5-7-16(8-6-14)23-27(25,26)17-4-2-3-15(20)11-17/h2-12,23H,1H3 |
InChI Key |
QWXJMLPWKWHVFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(3-methoxyphenyl)-1-methyl-1H-indol-3-yl]-2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11278611.png)
![(4-{[3-(Methylsulfanyl)phenyl]amino}quinolin-3-yl)(thiomorpholin-4-yl)methanone](/img/structure/B11278615.png)

![methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B11278629.png)
![2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11278637.png)
![N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-{3-methyl-4-oxo-3H,4H,5H-pyridazino[4,5-B]indol-5-YL}butanamide](/img/structure/B11278648.png)
![1-((2-chloro-4-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11278662.png)
![2-amino-1-(4-butoxyphenyl)-N-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B11278670.png)
![N-(3-bromophenyl)-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B11278671.png)
![2-(3-Chlorophenyl)-4-{2-[4-(3-methoxyphenyl)piperazin-1-YL]-2-oxoethyl}-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B11278672.png)


